N-(3,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine

Catalog No.
S12179873
CAS No.
M.F
C12H13F2N3
M. Wt
237.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-a...

Product Name

N-(3,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine

Molecular Formula

C12H13F2N3

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C12H13F2N3/c1-8-7-17(2)16-12(8)15-6-9-3-10(13)5-11(14)4-9/h3-5,7H,6H2,1-2H3,(H,15,16)

InChI Key

RKEKGLPEXAULMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC(=CC(=C2)F)F)C

N-(3,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine is a chemical compound belonging to the pyrazole class, characterized by a difluorobenzyl group attached to a pyrazole ring that is further substituted with methyl groups. Its molecular formula is C12H13F2N3C_{12}H_{13}F_{2}N_{3}, and it has a molecular weight of approximately 237.25 g/mol. The compound's structural uniqueness arises from the presence of the difluorophenyl moiety, which enhances its chemical and biological properties, making it a subject of interest in various fields including medicinal chemistry and materials science .

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to products like carboxylic acids or ketones.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into amines or alcohols.
  • Substitution: The difluorophenyl group allows for nucleophilic substitution reactions, which can yield various substituted derivatives of pyrazoles .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or neutral conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Research indicates that N-(3,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine exhibits potential biological activities. It has been investigated for its antimicrobial properties and possible anticancer effects. The difluorophenyl group's presence enhances binding affinity to biological targets, which may contribute to its therapeutic potential. The compound's mechanism of action likely involves interaction with specific enzymes or receptors, influencing various biochemical pathways .

The synthesis of N-(3,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine typically involves:

  • Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone under acidic or basic conditions.
  • Introduction of the Difluorobenzyl Group: This is accomplished via nucleophilic substitution using 3,5-difluorobenzyl chloride.
  • Methylation: Methyl groups are introduced through alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate .

N-(3,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine has several applications across different fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential use in drug development due to its biological activity.
  • Industry: Utilized in creating new materials with specific properties, such as polymers and coatings .

Studies on the interactions of N-(3,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine with biological targets have revealed that the difluorophenyl group significantly enhances its binding affinity. This characteristic makes it a promising candidate for further investigation in drug design and development. The compound may inhibit or activate specific biological pathways depending on its target interactions .

Several compounds share structural similarities with N-(3,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-(3,5-difluorophenyl)methyl]-1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamideC19H18F3N5OContains multiple aromatic rings and fluorine substituents
4-Bromo-3,5-difluoroanisoleC9H8BrF2OFeatures bromine and difluoro groups but lacks the pyrazole structure
1-(5-Methylpyrazol-4-yl)ethanoneC7H10N2OA simpler pyrazole derivative without fluorine substituents

Uniqueness

N-(3,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern that imparts distinct chemical reactivity and biological properties compared to other similar compounds. The combination of the difluorobenzyl group with the pyrazole ring provides enhanced stability and interaction capabilities that are not present in many related compounds .

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

237.10775375 g/mol

Monoisotopic Mass

237.10775375 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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